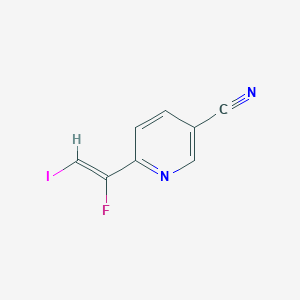
(Z)-6-(1-Fluoro-2-iodovinyl)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-6-(1-Fluoro-2-iodovinyl)nicotinonitrile is a synthetic organic compound that features a nicotinonitrile core with a fluoro-iodovinyl substituent. Compounds like this are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-(1-Fluoro-2-iodovinyl)nicotinonitrile typically involves multi-step organic reactions. A common approach might include:
Starting Material: A suitable nicotinonitrile derivative.
Halogenation: Introduction of the fluoro and iodo groups through halogenation reactions.
Vinylation: Formation of the vinyl group through coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the fluoro-iodovinyl group.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The halogen atoms (fluoro and iodo) make the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Biology and Medicine
Drug Development: Investigated for potential pharmacological activities, such as anti-cancer or anti-inflammatory properties.
Biological Probes: Used in the design of molecular probes for studying biological processes.
Industry
Agriculture: Potential use in the synthesis of agrochemicals.
Electronics: Applications in the development of organic semiconductors.
Mécanisme D'action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Z)-6-(1-Fluoro-2-chlorovinyl)nicotinonitrile
- (Z)-6-(1-Fluoro-2-bromovinyl)nicotinonitrile
- (Z)-6-(1-Fluoro-2-iodovinyl)pyridine
Uniqueness
(Z)-6-(1-Fluoro-2-iodovinyl)nicotinonitrile is unique due to the presence of both fluoro and iodo substituents, which can impart distinct reactivity and properties compared to similar compounds with different halogen atoms.
Propriétés
Formule moléculaire |
C8H4FIN2 |
|---|---|
Poids moléculaire |
274.03 g/mol |
Nom IUPAC |
6-[(Z)-1-fluoro-2-iodoethenyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H4FIN2/c9-7(3-10)8-2-1-6(4-11)5-12-8/h1-3,5H/b7-3- |
Clé InChI |
QCYAQDGCWLHOQC-CLTKARDFSA-N |
SMILES isomérique |
C1=CC(=NC=C1C#N)/C(=C/I)/F |
SMILES canonique |
C1=CC(=NC=C1C#N)C(=CI)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


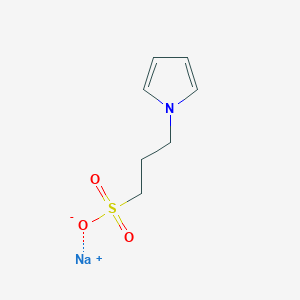
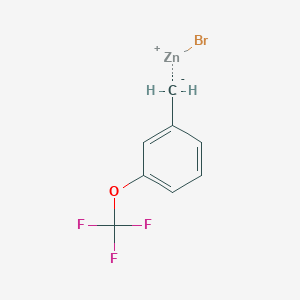
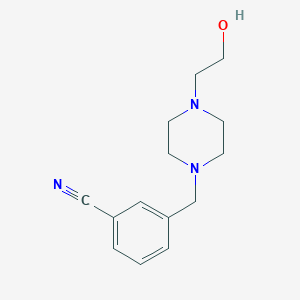
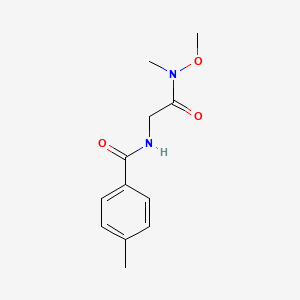

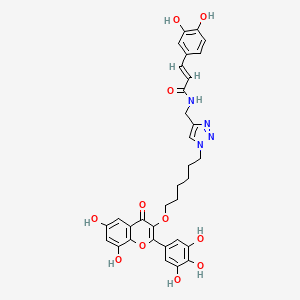

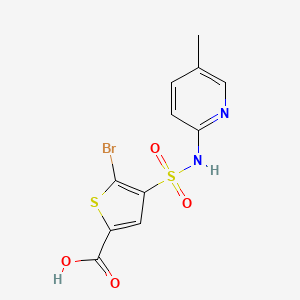
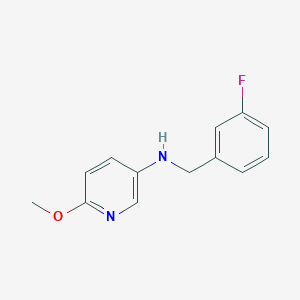
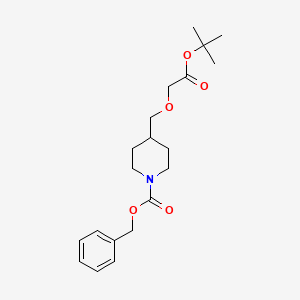

![tert-Butyl 6-methyl-2-(methylsulfonyl)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B14895726.png)
![dicyclohexyl-[2-[2-(4-methylphenyl)-6-[4-(trifluoromethyl)phenyl]phenyl]phenyl]phosphane](/img/structure/B14895730.png)

